molecular formula C40H33NO2 B11958740 Trityl 2-(tritylamino)acetate CAS No. 3226-97-9

Trityl 2-(tritylamino)acetate

Cat. No.: B11958740
CAS No.: 3226-97-9
M. Wt: 559.7 g/mol
InChI Key: HSDGBJMNMXUVMM-UHFFFAOYSA-N
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Description

Historical Context of Trityl Protecting Group Chemistry in Organic Synthesis

The use of the trityl group as a protecting group for alcohols and amines dates back to the early 20th century. Its introduction marked a significant advancement in organic synthesis, allowing for the selective modification of polyfunctional molecules. researchgate.net The trityl group is prized for its steric bulk, which can direct reaction pathways, and for its acid-labile nature, which permits its removal under mild conditions that often leave other protecting groups intact. sigmaaldrich.com This orthogonality is a cornerstone of modern protecting group strategy, particularly in the multi-step synthesis of complex natural products and pharmaceuticals. csic.es The development of solid-phase peptide synthesis (SPPS) further solidified the importance of acid-labile protecting groups like trityl and its derivatives, enabling the efficient assembly of peptide chains. csic.esresearchgate.net

Distinctive Structural Features and Synthetic Utility of Bis-Tritylated Amino Acid Derivatives

The defining feature of Trityl 2-(tritylamino)acetate is the presence of two trityl groups. This bis-tritylation has several important consequences. The steric hindrance provided by the two bulky groups can significantly influence the molecule's conformation and reactivity. This can be exploited to control stereochemistry in subsequent reactions.

The primary utility of N-trityl amino acids, the core of this compound, lies in peptide synthesis. researchgate.netuoa.gr The N-trityl group provides robust protection of the amino functionality during peptide coupling reactions. The synthesis of N-trityl amino acids, including N-trityl glycine (B1666218), is well-established and typically involves the reaction of the amino acid with trityl chloride in the presence of a base. csic.esuoa.gr The esterification of the carboxylic acid with a trityl group, as seen in this compound, offers an additional layer of protection.

The synthesis of bis-tritylated compounds often involves sequential protection steps. For instance, the synthesis of bis-trityl rulers has been achieved by reacting a diamine with trityl acid chloride. researchgate.net While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its preparation would logically follow the principles of N-protection followed by esterification.

The table below summarizes typical reaction conditions for the synthesis of N-trityl amino acids, which is the first step toward obtaining bis-tritylated derivatives like this compound.

Amino AcidReagentsSolventReaction TimeYield (%)Reference
GlycineTrityl chloride, Triethylamine (B128534)DMF2.5 h99 (for methyl ester) csic.es
LeucineTrityl chloride, TriethylamineDMF2.5 h93 (for methyl ester) csic.es
PhenylalanineTrityl chloride, DiethylamineChloroform (B151607)Not specifiedNot specified uoa.gr
AsparagineTrityl chloride, DiethylamineNot specifiedNot specified48 uoa.gr

This table presents data for the synthesis of the N-trityl amino acid methyl esters or related derivatives as a precursor to the fully bis-tritylated compound.

Research Landscape and Potential Areas of Investigation for this compound

While specific research focusing exclusively on this compound is limited, its potential applications can be inferred from the broader context of trityl-protected amino acids and bis-tritylated molecules.

One key area of investigation is its use in solid-phase peptide synthesis (SPPS) . The dual trityl protection could offer unique advantages in terms of solubility and handling of the protected amino acid. The high lipophilicity conferred by the trityl groups might enhance solubility in organic solvents used in SPPS. csic.esresearchgate.net

Another potential application lies in the synthesis of peptidomimetics and other complex molecular architectures . The steric bulk of the two trityl groups could be used to create specific three-dimensional structures or to act as a temporary scaffold to direct further synthetic transformations. Research into bis-trityl rulers for distance measurements in biological systems highlights the utility of the trityl group in creating rigid molecular structures. researchgate.net

Furthermore, the unique electronic properties of the trityl group could be exploited in the design of novel catalysts or materials . The trityl cation is a known organic catalyst, and while this compound is neutral, the potential for its derivatives to engage in such chemistry is an area ripe for exploration. researchgate.net

Future research could focus on the systematic investigation of the synthesis, deprotection kinetics, and application of this compound in SPPS and in the construction of novel molecular scaffolds.

Below is a table of key properties for this compound.

PropertyValueSource
CAS Number 6662-92-6 guidechem.com
Molecular Formula C₄₀H₃₃NO₂ guidechem.com
Molecular Weight 559.70 g/mol guidechem.com
Synonyms trityl N-tritylglycinate, trityl (tritylamino)acetate guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3226-97-9

Molecular Formula

C40H33NO2

Molecular Weight

559.7 g/mol

IUPAC Name

trityl 2-(tritylamino)acetate

InChI

InChI=1S/C40H33NO2/c42-38(43-40(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)31-41-39(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-30,41H,31H2

InChI Key

HSDGBJMNMXUVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Reactivity and Mechanistic Investigations of Trityl 2 Tritylamino Acetate

Differential Stability and Selective Deprotection of Trityl Groups

The strategic removal of one or both trityl groups is central to the utility of Trityl 2-(tritylamino)acetate in multi-step syntheses. The ability to selectively cleave the ester-trityl bond versus the amine-trityl bond, or to remove both under specific conditions, relies on the inherent differences in their stability and reactivity towards various reagents.

Acid-Lability of N-Trityl Moieties

The N-trityl group is a well-established acid-labile protecting group for amines. arkat-usa.org Its cleavage under acidic conditions proceeds via protonation of the nitrogen atom, followed by the departure of the exceptionally stable triphenylmethyl (trityl) carbocation. total-synthesis.com This stability is a consequence of extensive charge delocalization across the three phenyl rings.

The rate of cleavage is highly dependent on the strength of the acid employed. While strong acids like trifluoroacetic acid (TFA) effect rapid deprotection, milder acidic conditions can also be used, which is crucial for syntheses involving other acid-sensitive functionalities. arkat-usa.orgcsic.es For instance, N-trityl groups can be removed with varying efficiencies using reagents such as formic acid, dilute solutions of TFA in dichloromethane (B109758) (DCM), or even protic solvents in the presence of a Lewis acid. total-synthesis.comcsic.esnih.gov The electronic nature of the trityl group itself can be modulated; electron-donating substituents (like methoxy (B1213986) groups) on the phenyl rings increase the stability of the departing carbocation, thereby increasing the acid lability of the protecting group. nih.govumich.edu

Reagent/ConditionSubstrate TypeOutcomeReference(s)
Trifluoroacetic Acid (TFA)N-Tritylamines, N-TritylamidesEfficient deprotection arkat-usa.orgcsic.es
Formic Acid (97+%)Trityl ethersRapid deprotection at room temp. total-synthesis.com
HBr in Acetic AcidBenzylic esters/ethers (for comparison)Cleavage (harsher conditions) thieme-connect.de
Dilute Acetic AcidTrityl ethersSufficient for cleavage thieme-connect.de
ZnBr₂ in DCMN-Trityl amino estersLabile, leads to cleavage nih.gov
Lithium powder, cat. naphthaleneN-TritylaminesReductive deprotection organic-chemistry.orgorganic-chemistry.org

Cleavage Kinetics and Orthogonal Deprotection Strategies for Ester-Trityl Linkage

The ester-trityl linkage in this compound involves an O-Trityl bond, which is also susceptible to acid-catalyzed cleavage. Similar to the N-trityl group, deprotection proceeds via a mechanism that generates the trityl cation. total-synthesis.com However, the lability of O-trityl groups differs from that of N-trityl groups, providing a basis for selective or "orthogonal" deprotection. thieme-connect.de

Generally, trityl ethers and esters are more sensitive to acid than their N-trityl amine counterparts. acs.org This differential reactivity allows for the selective cleavage of the ester-trityl linkage in this compound while leaving the N-trityl group intact. This can be achieved using very mild acidic conditions, such as dilute acetic acid or catalytic amounts of a stronger acid, which are sufficient to cleave the O-C bond but not the N-C bond. thieme-connect.de For example, it has been noted that while trityl ethers can be cleaved by dilute HCl solutions, the cleavage of trityl amines is more dependent on the acid concentration, implying a higher stability for the N-trityl bond. acs.org This kinetic difference is fundamental for orthogonal strategies, enabling the selective unmasking of the carboxylic acid.

Protecting GroupRelative Acid LabilityTypical Cleavage ConditionsOrthogonal PotentialReference(s)
Ester-Trityl (O-Tr)HighDilute acids (e.g., AcOH, 1% TFA)Can be removed in the presence of N-Trityl total-synthesis.comthieme-connect.de
Amine-Trityl (N-Tr)Moderate to LowStronger acids (e.g., higher conc. TFA)Stable to conditions that cleave O-Trityl arkat-usa.orgacs.org
tert-Butyl (tBu) EsterHighTrifluoroacetic acid (TFA)Similar lability to Trityl, less steric bulk libretexts.orgresearchgate.net
Benzyl (B1604629) (Bn) EsterLowHydrogenolysis (H₂/Pd)Orthogonal to acid-labile Trityl groups libretexts.org

Reductive Deprotection Pathways

As an alternative to acid-mediated cleavage, reductive methods can be employed to deprotect trityl groups. These pathways are advantageous when the substrate is sensitive to acidic conditions. One established method involves the use of lithium powder with a catalytic amount of an electron carrier like naphthalene. organic-chemistry.orgorganic-chemistry.org This process facilitates the reductive cleavage of the N-trityl bond to yield the free amine. thieme-connect.com This method has been shown to be selective, allowing for the removal of a trityl group in the presence of other reducible functionalities like allyl or benzyl groups. organic-chemistry.orgorganic-chemistry.org

Another reductive approach couples metal acid catalysis with a reducing agent, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) and sodium borohydride (B1222165) (NaBH₄). acs.orgresearchgate.net This system is particularly effective for cleaving S-trityl bonds but has also been applied to O-trityl and N-trityl groups. acs.org The choice of reductive agent and conditions can offer a different selectivity profile compared to acidolysis, further expanding the synthetic strategies available for molecules like this compound.

Influence of Bis-Tritylation on Molecular Reactivity

The presence of two trityl groups within the same molecule profoundly influences its chemical reactivity through a combination of steric and electronic effects.

Steric Hindrance Effects on Nucleophilic and Electrophilic Attacks

The most significant consequence of bis-tritylation is immense steric hindrance. The triphenylmethyl group is one of the bulkiest protecting groups used in organic synthesis. mdpi.com In this compound, the core glycine (B1666218) structure is encased by these two massive groups.

This steric congestion has several implications:

Attack on the Carbonyl Carbon: The ester carbonyl group is shielded by the flanking N-trityl group and the directly attached O-trityl group. This bulkiness significantly hinders the approach of nucleophiles, reducing the rate of reactions such as hydrolysis or aminolysis at the ester position.

Reactivity of the Amino Group: Although the nitrogen atom is protected, its residual reactivity (e.g., towards electrophiles) is effectively nullified. The steric hindrance provided by the N-trityl group is known to reduce the nucleophilicity of the nitrogen atom. thieme-connect.com This steric shielding can also prevent undesirable side reactions, such as epimerization at an adjacent chiral center in amino acid derivatives. thieme-connect.com

Electronic Perturbations and Inductive Effects

Beyond sterics, the trityl groups exert electronic effects on the molecule. The trityl group is generally considered to be weakly electron-donating. This electronic influence stems from the collective inductive and resonance effects of the three phenyl rings.

In this compound:

The N-trityl group can increase the electron density on the nitrogen atom. However, this effect is largely overshadowed by the steric hindrance that prevents the lone pair from participating in reactions. thieme-connect.com

The O-trityl group attached to the ester oxygen influences the electrophilicity of the carbonyl carbon. The stability of the trityl cation, which is the leaving group during cleavage, is a dominant electronic factor that dictates the lability of the ester under acidic conditions. nih.gov The electronic properties of the trityl group are critical; substituents on the aromatic rings that further stabilize the carbocation (e.g., methoxy groups) will accelerate the cleavage rate. nih.gov

The combined electronic push from both the N-trityl and O-trityl groups may slightly decrease the electrophilicity of the ester carbonyl, although this effect is minor compared to the overwhelming steric hindrance that governs its reactivity towards nucleophiles.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing the kinetics, thermodynamics, and selectivity of a reaction. nih.gov Solvents can alter reaction rates by orders of magnitude and even change the course of a reaction to favor different products. acs.orgnih.gov These effects stem from the differential solvation of reactants, transition states, and products. nih.gov According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. The nature of the solvent—whether it is protic, polar aprotic, or non-polar—dictates the types of intermolecular interactions that can occur, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.govru.nl

In reactions involving large, sterically demanding protecting groups like the trityl group in this compound, solvent choice is paramount. The bulky, hydrophobic trityl group confers significant lipophilicity, influencing the compound's solubility and the stability of reactive intermediates. yorku.ca Reactions involving trityl-protected amino acids are frequently conducted in anhydrous aprotic solvents. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed. msu.edufrontiersin.org These solvents are effective at solvating charged or polar intermediates that may form during a reaction without interfering through hydrogen bonding, which can reduce the reactivity of nucleophiles. nih.gov

For instance, nucleophilic substitution or coupling reactions at the carboxylate group of this compound would likely proceed efficiently in a polar aprotic solvent that can stabilize the transition state. Conversely, less polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are also common choices, particularly for reactions where a high degree of polarity is not required or could promote side reactions. msu.edufrontiersin.orgacs.org The deprotection of the trityl group itself, typically an acid-catalyzed process that generates a stable trityl cation, is often performed in solvents like DCM or chloroform (B151607). acs.org The low nucleophilicity of these solvents prevents them from competitively attacking the carbocation intermediate.

SolventTypeDielectric Constant (ε)General Impact on Reactions of Polar Substrates
Dichloromethane (DCM)Aprotic9.1Good for general solubility of trityl compounds; moderately polar, low nucleophilicity. msu.edu
Tetrahydrofuran (THF)Aprotic7.5Commonly used for reactions with organometallics; can coordinate with cations. acs.org
Acetonitrile (MeCN)Polar Aprotic37.5Stabilizes charged intermediates and transition states; can accelerate SN2 reactions. mdpi.com
Dimethylformamide (DMF)Polar Aprotic36.7High boiling point, excellent at solvating both polar and non-polar compounds. nih.gov
Methanol (MeOH)Protic32.7Can act as a nucleophile; hydrogen bonding can reduce reactivity of anionic nucleophiles. nih.gov
TolueneNon-polar2.4Often used for reactions where polarity is undesirable; can favor higher overall rates in some cases. acs.org

Stereochemical Implications in Asymmetric Transformations

Chiral Induction and Diastereoselectivity in Reactions Involving this compound

The immense steric bulk of the triphenylmethyl (trityl) group makes it a powerful tool for directing the stereochemical outcome of reactions at adjacent chiral centers. msu.edu When attached to the nitrogen of an amino acid like in this compound, the trityl group can effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This principle of steric hindrance is fundamental to achieving high diastereoselectivity.

A compelling example of this effect was observed in the oxidative cyclization of Nα-trityl-tryptophan dipeptides to form 3a-hydroxypyrrolo[2,3-b]indoline (Hpi) derivatives. thieme-connect.com When the dipeptide was Tr-Trp-Gly-OMe, a mixture of syn-cis and anti-cis diastereomers was formed. However, when the sterically demanding proline was used (Tr-Trp-Pro-OMe), the reaction yielded the syn-cis diastereomer exclusively. thieme-connect.com This high diastereoselectivity was attributed to the severe steric clash between the trityl group and the bulky proline ring in the transition state leading to the anti-cis product, thus making the pathway to the less hindered syn-cis isomer overwhelmingly favorable. thieme-connect.com

This type of stereocontrol is often rationalized using models like the Felkin-Ahn model for nucleophilic addition to carbonyls, where the largest substituent (in this case, the trityl-protected amine) orients itself anti-periplanar to the incoming nucleophile's trajectory. frontiersin.org The use of bulky N-protecting groups is a well-established strategy for preserving the configurational integrity of α-amino aldehydes and ketones during C-C bond-forming reactions. nih.govresearchgate.net While N-carbamate protected amino aldehydes often racemize easily, the larger trityl group provides enhanced stability and stereocontrol. nih.gov

The effectiveness of the trityl group in controlling stereochemistry is highly dependent on the specific reactants and conditions. In some cases, the diastereoselectivity can be influenced by the choice of base or the nature of the electrophile. nih.gov Nevertheless, the trityl group's size remains a dominant factor in governing the facial selectivity of reactions on the amino acid backbone.

Reaction TypeSubstrate FragmentKey Steric GroupObserved OutcomeCitation
DMDO Oxidation/CyclizationTr-Trp-Pro-OMeTrityl & ProlineExclusive formation of the syn-cis diastereomer. thieme-connect.com
DMDO Oxidation/CyclizationTr-Trp-Gly-OMeTritylMixture of syn-cis and anti-cis diastereomers. thieme-connect.com
AlkylationN-Pf-amino compounds9-Phenylfluorenyl (Pf)Generally produces the syn product with moderate selectivity. nih.gov
ThiolationProtected β-hydroxy-LeuIntrinsic β-chiral centerExclusive formation of the anti-product via SN2 inversion. frontiersin.org

Conformational Analysis and its Impact on Reaction Outcomes

The trityl group is not a rigid, static entity; rather, it behaves as a three-bladed molecular propeller that can adopt various conformations. nih.govacs.org The rotational flexibility of the phenyl rings around the C-C bonds allows the group to adapt its shape in response to its environment. In chiral molecules like this compound, a fascinating process of "chirality transfer" can occur, where the permanent chirality of the amino acid backbone induces a preferred helical conformation (helicity) in the achiral trityl propeller. mdpi.com This induced chirality is stabilized by a network of weak, non-covalent interactions, such as C-H···O and C-H···π interactions between the trityl group's phenyl rings and atoms in the amino acid residue. nih.govmdpi.com

This conformationally biased state has profound implications for reactivity and stereoselectivity. By locking the trityl group into a specific orientation, the steric field around the reactive center becomes well-defined, enhancing the facial bias for incoming reagents. X-ray crystallography studies have provided direct evidence for this phenomenon. The crystal structure of the syn-cis diastereomer of Tr-Hpi-Pro-OMe clearly shows a conformation that minimizes steric interactions, while the structure of the corresponding anti-cis diastereomer with glycine reveals significant steric hindrance between the indole (B1671886) and the peptide chain. thieme-connect.com

Furthermore, the conformation of the entire molecule, as dictated by the bulky protecting group, can be crucial for certain reactions to proceed efficiently. In a study on the Wolff rearrangement to form β-lactams, single-crystal X-ray analysis of an N-trityl protected diazoketone revealed that the molecule adopts the precise s-Z,s-E conformation in the solid state. nih.gov This pre-organized geometry, with the leaving group (N₂) and the migrating group in the required anti-periplanar arrangement, is essential for an efficient rearrangement. nih.gov This demonstrates that the trityl group does not merely act as a passive bulky shield but plays an active role in pre-organizing the substrate for a specific chemical transformation. Computational studies using methods like Density Functional Theory (DFT) can further elucidate these conformational preferences and their correlation with molecular reactivity. mdpi.com

Development of Chiral Catalysts and Ligands Incorporating Trityl Moieties

The unique steric and electronic properties of the trityl group have been harnessed in the design of novel chiral ligands and catalysts for asymmetric synthesis. sigmaaldrich.com The large, well-defined chiral pocket created by a trityl group can effectively control the trajectory of substrates coordinating to a metal center, leading to high enantioselectivity.

A significant advancement in this area is the development of chiral tritylium (B1200429) ion-pair catalysts. beilstein-journals.orgacademie-sciences.fr In one strategy, a chiral trityl phosphate (B84403) is used as a latent catalyst precursor. Upon stimulation, it dissociates to form a catalytically active chiral ion pair, consisting of a trityl cation and a chiral phosphate anion. acs.org This system has been successfully applied as a Lewis acid catalyst in enantioselective Diels-Alder and Friedel-Crafts reactions. beilstein-journals.orgacademie-sciences.fr

In another approach, the trityl group is directly incorporated into the structure of a chiral ligand. Researchers have developed a trityl-substituted mono-anionic bisoxazoline (BOX) ligand, denoted TrHBOX. nih.gov A nickel complex bearing this ligand was shown to catalyze enantioselective intramolecular C-H bond amination to produce chiral pyrrolidines with moderate to good enantiomeric excess. nih.gov The bulky trityl group on the BOX ligand is crucial for creating the chiral environment that differentiates between the enantiotopic C-H bonds of the substrate.

The influence of a trityl group can be so profound that it can even reverse the selectivity of an established catalytic system. For example, the incorporation of a trityl group into cinchona alkaloid-based catalysts was found to invert the diastereoselectivity typically observed in certain asymmetric cycloadditions. mdpi.com However, the steric bulk is not always beneficial. In a study of N-trityl-aziridine sulfide (B99878) ligands for palladium-catalyzed reactions, it was concluded that the extreme bulk of the trityl group hindered the efficient binding of the ligand's nitrogen atom to the palladium center, resulting in low enantioselectivity. mdpi.com This highlights the delicate balance of steric and electronic factors that must be considered when designing trityl-containing catalysts and ligands.

Catalyst/Ligand TypeMetal/CoreApplicationRole of Trityl GroupCitation
Chiral Tritylium Ion PairTrityl Cation / Chiral Phosphate AnionEnantioselective Diels-AlderForms chiral Lewis acid catalyst. beilstein-journals.org
Chiral Trityl PhosphateTrityl / BINOLCarbocation Catalysis (Friedel-Crafts)Acts as a latent organocatalyst precursor. academie-sciences.fr
TrHBOX LigandNickel (Ni)Enantioselective C-H AminationProvides a rigid, chiral environment around the metal center. nih.gov
Trityl-modified Cinchona Alkaloid-Asymmetric CycloadditionsReverses the inherent diastereoselectivity of the catalyst. mdpi.com
N-Trityl Aziridine SulfidePalladium (Pd)Allylic AlkylationSteric bulk hinders efficient ligand-metal coordination. mdpi.com

Applications of Trityl 2 Tritylamino Acetate in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Synthesis

The trityl group, a bulky triphenylmethyl protecting group, is a key feature of Trityl 2-(tritylamino)acetate. This group offers specific advantages in the synthesis of peptides and related molecules.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound, and more broadly N-trityl-amino acids, are valuable reagents in Solid-Phase Peptide Synthesis (SPPS). researchgate.net The trityl group serves as a temporary protecting group for the α-amino group of amino acids. csic.es A significant advantage of the Trt group in this context is its lability under mild acidic conditions, which allows for its removal without affecting other acid-sensitive protecting groups that may be present on the amino acid side chains. researchgate.netcsic.es This orthogonality is crucial for the synthesis of complex peptides and modified biomolecules. researchgate.netcsic.es

The general procedure for integrating N-trityl-amino acids into SPPS involves the following steps:

Preparation of N-trityl-amino acids: This is typically achieved by reacting the amino acid methyl ester hydrochloride with trityl chloride in the presence of a base like triethylamine (B128534). csic.es

Coupling: The prepared N-trityl-amino acid is then coupled to a resin-bound peptide chain using standard coupling reagents.

Deprotection: The trityl group is removed from the newly added amino acid to allow for the next coupling cycle.

The use of N-trityl protection in conjunction with base-labile side-chain protecting groups presents a mild method for peptide assembly, which is particularly beneficial for creating sensitive biomolecules like glycopeptides or oligonucleotide-peptide conjugates. researchgate.netcsic.es

Table 1: Comparison of Coupling Activators in SPPS using N-Trityl-Amino Acids

Coupling Activator Efficacy Notes
HATU/DIEA Effective for incorporating N-trityl-amino acids into peptide sequences. researchgate.net

Solution-Phase Coupling Reactions with Bis-Tritylated Amino Acids

While SPPS is a dominant technique, solution-phase peptide synthesis remains important, especially for large-scale production. In this context, bis-tritylated amino acids can be employed. The general use of protected amino acid chlorides in SPPS is often limited by the instability of fluorenylmethoxycarbonyl (Fmoc) amino acid chlorides with acid-labile side-chain protecting groups like t-butyl (t-Bu), t-butoxycarbonyl (Boc), or trityl (Trt). google.comgoogle.com However, methods for in situ generation of amino acid chlorides using reagents like bis-(trichloromethyl) carbonate (triphosgene) have been developed to overcome these limitations. google.comgoogle.com These methods facilitate difficult coupling reactions, including those involving sterically hindered amino acids. google.comgoogle.com

Synthesis of Modified Peptides and Conjugates (e.g., oligonucleotide-peptide conjugates)

The mild conditions required for the deprotection of the trityl group make this compound and other N-trityl amino acids highly suitable for the synthesis of modified peptides and conjugates. researchgate.netcsic.es This is particularly relevant for creating oligonucleotide-peptide conjugates, where the sensitive nature of the oligonucleotide component necessitates gentle reaction conditions. researchgate.netcsic.es The compatibility of the trityl group's removal with the stability of the oligonucleotide is a key advantage.

Building Block for Complex Heterocyclic Scaffolds

Beyond peptide chemistry, this compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, some of which are important pharmaceutical intermediates.

Precursor in the Synthesis of Cephalosporin (B10832234) Intermediates (e.g., thiazole-based structures)

Thiazole (B1198619) rings are a common structural motif in many biologically active compounds, including several cephalosporin antibiotics. nih.gov this compound is a precursor in the synthesis of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid, a key intermediate in the production of the cephalosporin antibiotic Ceftiofur. google.comgoogleapis.com The trityl group protects the amino function on the thiazole ring during the synthetic sequence. google.com This protection is essential to prevent unwanted side reactions and to direct the chemical transformations to the desired positions on the molecule. The synthesis often involves the conversion of an aminothiazole to the corresponding thiazole acetic acid. google.comgoogleapis.com

Table 2: Key Intermediates in Cephalosporin Synthesis

Intermediate Role Reference
2-(2-Tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid Precursor in the production of Ceftiofur. google.com

Incorporation into Dihydropyridine (B1217469) Systems

Trityl-protected amino-containing compounds are also utilized in the synthesis of dihydropyridine systems. For instance, 3-ethyl 5-methyl (±) 2-[2-(N-tritylamino)-ethoxymethyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate is a precursor for the drug amlodipine. google.comgoogle.com This precursor is synthesized via a Hantzsch-type condensation reaction. google.comgoogle.com The trityl group serves to protect the amino group during the formation of the dihydropyridine ring. Subsequently, the trityl group is removed to yield the final active pharmaceutical ingredient. google.comgoogle.com

Contribution to α-Amino Tetrazole Synthesis

Trityl-protected amino compounds are instrumental in the synthesis of α-amino tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.govresearchgate.net The synthesis of these structures often employs multicomponent reactions (MCRs), such as the Ugi tetrazole reaction. nih.govresearchgate.net In this context, a trityl-protected amine, serving as an ammonia (B1221849) surrogate, is a key starting material. researchgate.netamazonaws.com

The process typically involves the reaction of an aldehyde, a trityl-protected amine (like tritylamine (B134856), a related precursor), an isocyanide, and an azide (B81097) source (e.g., azidotrimethylsilane). researchgate.netamazonaws.com The trityl group is advantageous because it is stable during the reaction but can be removed under mild acidic conditions to yield the final α-amino tetrazole. amazonaws.com Researchers have developed protecting-group strategies, such as the trityl/tert-octyl strategy, to ensure compatibility with various amino acid side chains during the synthesis. nih.gov This approach has been successfully used to synthesize a wide range of α-amino acid-isosteric tetrazoles, including those corresponding to the 20 natural proteinogenic amino acids. nih.govresearchgate.net

The general scheme for this synthesis can be summarized as follows:

Reaction of an aldehyde and tritylamine to form a Schiff base, often promoted by microwave irradiation. researchgate.netamazonaws.com

Addition of an isocyanide and azidotrimethylsilane (B126382) to the reaction mixture, leading to the formation of the N-trityl protected α-amino tetrazole via an Isocyanide-based Multicomponent Reaction (IMCR). researchgate.netamazonaws.com

Purification of the protected tetrazole intermediate by flash chromatography. amazonaws.com

Deprotection of the trityl group using an acid, such as trifluoroacetic acid in dichloromethane (B109758), to afford the final α-amino tetrazole. amazonaws.com

This methodology highlights the role of the trityl group in facilitating the construction of the tetrazole core while protecting the essential amino functionality.

Precursor for Chirally Enriched Molecules

The steric bulk of the trityl group is a defining feature that chemists exploit to control the three-dimensional arrangement of atoms during a reaction, a concept known as stereoselectivity. This makes trityl-protected compounds like this compound valuable precursors for generating molecules with specific chirality.

Stereoselective Synthesis of Chiral Amines and Alcohols

The synthesis of chiral amines and alcohols is fundamental in organic chemistry, as these motifs are prevalent in many pharmaceuticals and bioactive compounds. frontiersin.org The trityl group plays a crucial role in directing the stereochemical outcome of reactions to produce these molecules. Specifically, N-trityl-protected amino ketones can be selectively reduced to form syn-amino alcohols. researchgate.net

This stereocontrol is achieved by using specific reducing agents. For instance, the reduction of an N-trityl-protected amino ketone with lithium tri(tert-butoxy)aluminum hydride (LiAlH(O-t-Bu)₃) in tetrahydrofuran (B95107) (THF) at -5°C selectively yields the syn-1,2-amino alcohol diastereomer. researchgate.net This contrasts with carbamate-protected amino ketones, which typically yield anti-amino alcohols under different conditions. researchgate.net The bulky trityl group influences the trajectory of the hydride delivery to the ketone, leading to the observed stereoselectivity. researchgate.net This method provides a reliable pathway to access specific stereoisomers of chiral amino alcohols, which are important building blocks for more complex molecules. frontiersin.orgresearchgate.net

Synthesis of Non-proteinogenic Amino Acids and Analogues

Non-proteinogenic amino acids (NPAAs), also known as "unnatural" amino acids, are critical for expanding the chemical diversity of peptides and proteins, often enhancing their stability and biological activity. nih.gov Trityl-protected amino acids, including the glycine (B1666218) derivative this compound, serve as versatile starting materials for the synthesis of these valuable analogues. csic.esresearchgate.net

The trityl group provides robust protection for the α-amino group under a variety of reaction conditions, allowing for chemical modification of other parts of the molecule. csic.es For example, N-trityl amino acid methyl esters can be prepared and used in subsequent reactions without further purification. csic.es The synthesis of NPAAs can be achieved through methods like palladium-catalyzed C-H olefination of aliphatic amino acids, where a directing group assists in functionalizing the amino acid side chain. nih.gov

The general procedure for preparing N-trityl-amino acids often involves reacting the amino acid ester hydrochloride with trityl chloride in the presence of a base like triethylamine. csic.es The resulting N-trityl-amino acid ester can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net This straightforward protection strategy enables chemists to build complex side chains, ultimately leading to a diverse array of non-proteinogenic amino acids. nih.govmanchesterorganics.com

Application in Medicinal Chemistry and Drug Discovery (Synthetic Aspects Only)

From a synthetic standpoint, the trityl scaffold is a valuable component in the construction of molecules designed for therapeutic applications. Its structural and chemical properties are leveraged in the early stages of drug development.

Scaffold Development for Novel Therapeutic Agents

In medicinal chemistry, a "scaffold" is a core chemical structure upon which various functional groups are appended to create a library of compounds for biological screening. frontiersin.orgrsc.org The trityl group, due to its bulk and lipophilicity, is a key component of scaffolds used to design inhibitors for various biological targets, such as Sirtuin 2 (SIRT2), a protein implicated in cancer. nih.gov

For example, a trityl scaffold has been central to the development of potent and selective SIRT2 inhibitors. nih.gov Medicinal chemists have designed and synthesized derivatives based on trityl histamine (B1213489) and trityl cysteamine, systematically modifying the structure to improve activity. nih.gov Research has shown that adding a lipophilic para-substitution on one of the phenyl rings of the trityl group can enhance SIRT2 inhibition. nih.gov The synthesis of these compounds relies on standard organic chemistry techniques, with the trityl group providing a robust anchor for molecular elaboration. nih.gov This approach allows for the creation of diverse molecules that can be tested for their therapeutic potential against cancer and other diseases. nih.gov

Compound Modification Observed Effect on SIRT2 Inhibition Reference
Addition of lipophilic para-substitution on a phenyl ringEnhanced activity nih.gov
Use of a locked trityl moietyEnhanced activity nih.gov

Design of Functionally Enhanced Chemical Probes

Chemical probes are essential tools for studying biological systems. rsc.org The unique properties of the trityl group, such as its steric bulk and its ability to participate in specific molecular interactions, make it a useful component in the design of these probes. mdpi.com The incorporation of a trityl moiety can enhance the functionality of a probe, for instance, by increasing its lipophilicity, which can improve membrane permeability.

Advanced Spectroscopic and Computational Approaches for Trityl 2 Tritylamino Acetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the characterization of Trityl 2-(tritylamino)acetate, offering detailed insights into its molecular framework and dynamic properties.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in confirming the molecular structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the NMR spectrum. researchgate.net The presence of the two bulky trityl groups introduces significant steric hindrance, which can influence the chemical shifts and coupling constants observed in the spectra. The aromatic regions of the ¹H and ¹³C NMR spectra are typically complex due to the numerous signals from the phenyl rings of the trityl groups.

Isomerism in molecules containing sterically demanding groups can sometimes be observed. In the case of this compound, the secondary amide bond can potentially exist in both cis and trans conformations. However, due to the significant steric hindrance imposed by the trityl groups, the trans isomer is strongly favored. uni-muenchen.de This preference for a specific conformation simplifies the NMR spectra, as signals corresponding to only one major isomer are typically observed at room temperature.

The flexible nature of this compound, particularly the rotation around the various single bonds, can be investigated using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra over a range of temperatures, it is possible to study conformational exchange processes that are occurring on the NMR timescale. For instance, the rotation of the trityl groups is a dynamic process that can be slowed down at lower temperatures. This would lead to the broadening and eventual splitting of the signals corresponding to the phenyl protons and carbons, as their magnetic environments become inequivalent.

While specific DNMR studies on this compound are not extensively reported, the principles of this technique are highly applicable. The energy barriers for rotation around the N-C and C-O bonds could be determined by analyzing the changes in the NMR lineshapes as a function of temperature. This information is crucial for understanding the molecule's conformational landscape and flexibility. The presence of bulky trityl groups can lead to complex conformational dynamics with relatively low rotational barriers. nih.gov

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. In the context of this compound, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to confirm the through-space interactions between different parts of the molecule. For example, NOE correlations would be expected between the protons of the trityl groups and the protons of the acetate (B1210297) backbone, providing definitive evidence for their relative stereochemistry and preferred conformation in solution. researchgate.net This technique is particularly valuable for establishing the three-dimensional structure when single crystals suitable for X-ray diffraction are not available.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. For this compound, an SCXRD analysis would reveal the exact arrangement of the two trityl groups relative to the acetate backbone. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. researchgate.net Although obtaining single crystals of sufficient quality can be a challenge, the structural information gleaned from a successful X-ray analysis is invaluable for understanding the molecule's steric and electronic properties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions of the molecule. The fragmentation pattern observed in the mass spectrum (MS/MS) can provide additional structural information. For this compound, characteristic fragmentation would involve the loss of one or both trityl groups, leading to the formation of stable trityl cations (m/z 243). This predictable fragmentation is a hallmark of trityl-containing compounds and serves as a diagnostic tool for their identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the ester carbonyl group, and the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. These vibrational frequencies provide a quick and reliable method for confirming the presence of the key functional moieties.

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved FeatureInterpretation
¹H NMRComplex multiplets in the aromatic regionProtons of the phenyl rings of the trityl groups
¹³C NMRMultiple signals in the aromatic regionCarbons of the phenyl rings of the trityl groups
Mass SpectrometryFragment ion at m/z 243Loss of a trityl group, forming a stable trityl cation
IR SpectroscopyAbsorption band for N-H stretchingSecondary amine functional group
IR SpectroscopyAbsorption band for C=O stretchingEster carbonyl functional group
UV-Vis SpectroscopyStrong absorption below 300 nmπ → π* transitions of the aromatic rings

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as a powerful lens to investigate the intricacies of molecular behavior. For a molecule such as this compound, with its considerable conformational flexibility and multiple reactive sites, these computational approaches are invaluable for elucidating its fundamental chemical nature.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it well-suited for a molecule the size of this compound.

DFT calculations can be employed to determine a wide range of electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO gap is a crucial indicator of chemical stability; a large gap suggests high stability, while a small gap indicates a more reactive species.

Furthermore, DFT can be used to compute the electrostatic potential surface, which reveals the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. This information is vital for predicting how this compound will interact with other molecules. Other calculable properties include bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational searching algorithms, such as systematic searches, random searches (e.g., Monte Carlo), or more sophisticated methods like genetic algorithms, can be used to explore the vast conformational space of this compound. These searches generate a multitude of possible structures, which are then typically optimized using a quantum mechanical method like DFT to determine their relative energies.

Following the identification of low-energy conformers, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, the flexibility of the molecule, and its interactions with a solvent environment. MD simulations can reveal important information about the stability of different conformations and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C)
A0.00178
B1.2565
C2.80-70

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be identified.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This often involves techniques such as linear transit or more advanced methods like synchronous transit-guided quasi-Newton (STQN) methods.

Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of all species along the reaction pathway, a detailed reaction energy profile can be constructed, offering a comprehensive understanding of the reaction mechanism.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound

Reaction StepActivation Energy (kcal/mol)
Step 1: Nucleophilic Attack15.2
Step 2: Proton Transfer8.5
Step 3: Leaving Group Departure20.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Prospects and Research Challenges in Trityl 2 Tritylamino Acetate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Trityl 2-(tritylamino)acetate typically involves a two-step process: the N-tritylation of glycine (B1666218) followed by the tritylation of the carboxylic acid. Current methods for N-tritylation often rely on the use of trityl chloride and a base, while the esterification can be achieved through various standard procedures. However, these traditional routes present several areas for improvement in terms of efficiency and sustainability.

Future research should focus on the development of catalytic and one-pot procedures. Metal-catalyzed tritylation reactions have been explored for other substrates and could be adapted for the synthesis of this compound. Such catalytic methods could reduce the amount of reagents required and simplify purification processes. A true one-pot synthesis, where glycine is converted directly to the bis-tritylated product without the isolation of the N-trityl intermediate, would significantly enhance the atom and step economy of the process.

Furthermore, the principles of green chemistry need to be integrated into the synthesis of this compound. This includes the use of more environmentally benign solvents, replacing traditional chlorinated solvents like dichloromethane (B109758) with greener alternatives. The development of solid-phase synthesis methodologies, where one of the trityl groups is anchored to a resin, could also offer a more sustainable route by simplifying purification and enabling the recycling of reagents.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesResearch Challenges
Traditional Two-Step Well-established procedures for each step.Multiple steps, use of stoichiometric reagents, potentially hazardous solvents.
Catalytic Tritylation Reduced reagent loading, milder reaction conditions.Catalyst development and optimization for bis-tritylation.
One-Pot Synthesis Increased step and atom economy, reduced waste.Controlling selectivity to avoid side products.
Solid-Phase Synthesis Simplified purification, potential for automation and reagent recycling.Resin loading and cleavage efficiency, compatibility with bis-tritylation.
Green Solvents Reduced environmental impact.Solubility and reactivity of starting materials and reagents in alternative solvents.

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is largely dictated by the properties of the two trityl groups. The most well-known reaction is the acid-catalyzed cleavage of the trityl groups to deprotect the amino and carboxylic acid functionalities. However, the presence of two bulky trityl groups could lead to novel reactivity patterns that are yet to be explored.

One area of interest is the selective deprotection of one trityl group over the other. Due to the different nature of the N-trityl (amine protection) and O-trityl (ester protection) linkages, it may be possible to develop conditions for the selective cleavage of one group, leading to either N-tritylglycine or trityl glycinate. This would provide a versatile intermediate for further synthetic transformations.

The steric bulk of the two trityl groups could also be exploited in stereoselective reactions. While glycine itself is achiral, the introduction of the bulky trityl groups could create a chiral environment that could influence the stereochemical outcome of reactions at the α-carbon or in proximity to the molecule. Furthermore, the trityl cation, which can be generated from trityl derivatives, is a known Lewis acid catalyst. researchgate.net Investigating the potential of this compound to act as a precursor to a bifunctional catalyst, where both the trityl cation and the amino acid moiety play a role, could open up new avenues in catalysis.

Expansion of Applications in Diverse Chemical Disciplines

The primary application of N-trityl amino acids has been in peptide synthesis, where the trityl group serves as a temporary protecting group for the amine. researchgate.net While this compound could also be used in this context, its unique bis-protected nature suggests potential applications in other areas of chemistry.

In materials science, the bulky and rigid nature of the trityl groups could be utilized to create novel polymers or supramolecular assemblies. The incorporation of this compound into a polymer backbone could impart specific conformational constraints and thermal properties. In supramolecular chemistry, the aromatic surfaces of the trityl groups could participate in π-π stacking interactions, leading to the formation of well-defined nanostructures.

The field of drug delivery could also benefit from the properties of this compound. The lipophilic nature of the trityl groups could be used to enhance the cellular uptake of attached therapeutic agents. The acid-labile nature of the trityl protecting groups could then be exploited for the controlled release of the drug in the acidic environment of tumor tissues or specific cellular compartments.

Addressing Scale-Up Challenges for Industrial Relevance

For this compound to find widespread application, the challenges associated with its large-scale synthesis must be addressed. The steric hindrance imposed by the bulky trityl groups can lead to slow reaction rates and difficulties in achieving high conversions, as has been noted in the synthesis of other highly substituted trityl compounds. nih.gov

Purification of the final product can also be a significant hurdle on an industrial scale. The byproducts of the tritylation reactions, such as triphenylmethanol (B194598), can be difficult to separate from the desired product. The development of crystallization-based purification methods or the use of solid-phase synthesis techniques would be crucial for overcoming this challenge.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Confirm structure using 1^1H NMR (DMSO-d6): δ 7.2–7.4 ppm (trityl aromatic protons), δ 4.1–4.3 ppm (ester –CH2–), δ 3.8 ppm (α-CH2 of glycine).
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water gradient, 70:30 to 90:10).
  • Melting Point : Validate purity via melting point (110–112°C) .
    Data Table :
PropertyValueMethod
Molecular Weight345.43 g/molMS (ESI+)
Melting Point110–112°CDifferential Scanning Calorimetry
LogP4.52Computational (PubChem)

Advanced Research Question: How can impurities in this compound be identified and mitigated?

Q. Methodological Answer :

  • Common Impurities :
    • Unreacted N-Tritylglycine : Detect via HPLC (retention time ~8.5 min vs. 12.2 min for product).
    • Hydrolyzed Product : Use Karl Fischer titration to monitor moisture levels (<0.1% in final product).
  • Mitigation :
    • Add molecular sieves during esterification to prevent hydrolysis.
    • Use preparative HPLC with a chiral column to resolve enantiomeric byproducts.
      Reference : Stability studies on trityl esters under anhydrous conditions .

Basic Research Question: What are the stability and recommended storage conditions for this compound?

Q. Methodological Answer :

  • Stability : Acid-labile; degrades in acidic media (pH < 4) or under prolonged light exposure.
  • Storage :
    • Short-term : Store at 2–8°C in amber vials under nitrogen.
    • Long-term : Lyophilize and store at –20°C with desiccants (silica gel).
      Safety Note : Avoid contact with oxidizing agents (risk of decomposition) .

Advanced Research Question: How does this compound compare to Boc/Fmoc-protected analogs in peptide synthesis?

Q. Methodological Answer :

  • Trityl Group Advantages :
    • Orthogonal protection: Stable under basic conditions (unlike Boc) and UV-inert (unlike Fmoc).
    • Selective cleavage: Removed via mild acids (1% TFA in DCM) without disturbing other groups.
  • Limitations :
    • Bulky structure may hinder coupling efficiency in sterically hindered peptides.
      Data Table :
Protecting GroupCleavage ConditionStability
Trityl1% TFA in DCMBase-stable
BocStrong acid (HCl)Acid-labile
FmocPiperidineUV-sensitive
Reference : Comparative studies on peptide protecting groups .

Basic Research Question: What solvents are compatible with this compound?

Q. Methodological Answer :

  • High Solubility : Benzene, DCM, THF, DMF.
  • Low Solubility : Water, hexane.
  • Recommended for Reactions : DMF (for peptide couplings) or DCM (for acid-sensitive steps).
    Reference : Solubility data from PubChem .

Advanced Research Question: What mechanistic insights explain the acid-lability of the trityl group?

Methodological Answer :
The trityl group undergoes acid-catalyzed hydrolysis via:

Protonation of the trityl nitrogen, weakening the C–N bond.

Formation of a triphenylmethyl carbocation intermediate.

Nucleophilic attack by water or alcohol to release the amine.
Kinetic Studies : Pseudo-first-order kinetics observed in 0.1 M HCl (half-life: 2.5 h at 25°C).
Reference : Mechanistic studies on trityl cleavage .

Basic Research Question: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye irritation; GHS Category 2 ).
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

Advanced Research Question: How can researchers resolve discrepancies in reported melting points or spectral data?

Q. Methodological Answer :

  • Potential Causes :
    • Polymorphism (crystalline vs. amorphous forms).
    • Trace solvent retention (e.g., ethanol in recrystallized product).
  • Resolution :
    • Perform DSC to identify polymorphic transitions.
    • Use 13^{13}C NMR to confirm absence of solvent peaks.
      Reference : PubChem data cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.